3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid: is a heterocyclic aromatic compound with the molecular formula C₁₉H₁₂N₂O₂ and a molecular weight of 300.31 g/mol This compound is characterized by a quinoxaline core substituted with a naphthyl group at the 2-position and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Suzuki-Miyaura Coupling Reaction:
Starting Materials: 2-bromoquinoxaline-5-carboxylic acid and 2-naphthylboronic acid.
Catalyst: Palladium(0) complex.
Base: Potassium carbonate.
Solvent: Tetrahydrofuran (THF).
Conditions: The reaction mixture is heated under reflux conditions for several hours to facilitate the coupling reaction.
-
Cyclization Reaction:
Starting Materials: 2-naphthylamine and 1,2-dicarbonyl compounds.
Catalyst: Acidic or basic catalysts.
Solvent: Ethanol or methanol.
Conditions: The reaction mixture is heated to promote cyclization, forming the quinoxaline ring.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate or chromium trioxide.
Conditions: The reaction is typically carried out in an acidic medium.
Products: Oxidation of the naphthyl group can lead to the formation of naphthoquinone derivatives.
-
Reduction:
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: The reaction is performed in an inert atmosphere.
Products: Reduction of the quinoxaline ring can yield dihydroquinoxaline derivatives.
-
Substitution:
Reagents: Halogenating agents such as N-bromosuccinimide (NBS).
Conditions: The reaction is carried out under mild conditions.
Products: Halogenated derivatives of the compound.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology:
Antibacterial Agents: Quinoxaline derivatives have shown significant antibacterial activity.
Anticancer Research: Investigated for potential anticancer properties due to its ability to interact with DNA.
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death in cancer cells . Additionally, it can inhibit bacterial enzymes, thereby exerting its antibacterial effects .
Comparison with Similar Compounds
2,3-Dihydroxyquinoxaline-5-carboxamide: Known for its antibacterial activity.
Quinoxaline-2-carboxylic acid 1,4-dioxide: Exhibits potent activity against Mycobacterium tuberculosis.
Uniqueness: 3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and material science .
Properties
IUPAC Name |
3-naphthalen-2-ylquinoxaline-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2/c22-19(23)15-6-3-7-16-18(15)21-17(11-20-16)14-9-8-12-4-1-2-5-13(12)10-14/h1-11H,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUITUTUPHAUUMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(C=CC=C4N=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587645 |
Source
|
Record name | 3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688801-18-5 |
Source
|
Record name | 3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Naphth-2-yl)quinoxaline-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.